Methyl 4-amino-3-(isobutylamino)benzoate

Description

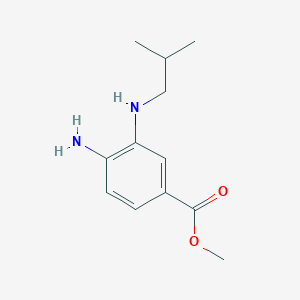

Methyl 4-amino-3-(isobutylamino)benzoate is a substituted benzoate ester featuring an amino group at the 4-position and an isobutylamino moiety at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₇N₂O₂, with a molecular weight of 235.28 g/mol. The compound’s structure combines a methyl ester backbone with polar amino substituents, rendering it distinct from simpler benzoate derivatives.

However, its exact biological activity remains speculative without targeted studies.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 4-amino-3-(2-methylpropylamino)benzoate |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)7-14-11-6-9(12(15)16-3)4-5-10(11)13/h4-6,8,14H,7,13H2,1-3H3 |

InChI Key |

QULWBUWJXVCIKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=C(C=CC(=C1)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(isobutylamino)benzoate typically involves the esterification of 4-amino-3-(isobutylamino)benzoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(isobutylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients

Methyl 4-amino-3-(isobutylamino)benzoate serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for modifications that enhance the efficacy of drugs targeting different biological pathways. For instance, derivatives of this compound have been explored for their potential as angiotensin II receptor antagonists, which are crucial in treating hypertension and heart failure .

1.2 Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit antimicrobial activity. These compounds can inhibit the growth of certain bacteria and fungi, making them candidates for antibiotic development. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Research Studies and Case Reports

2.1 Case Study: Development of Antihypertensive Agents

A notable study detailed the synthesis and evaluation of this compound derivatives as potential antihypertensive agents. The research demonstrated that modifications to the isobutylamino group significantly influenced the pharmacological profile, enhancing selectivity for angiotensin II receptors while reducing side effects associated with existing treatments .

2.2 Clinical Application in Cognitive Disorders

Another area of investigation involves the compound's role in cognitive disorders. Preliminary studies suggest that this compound may affect neurotransmitter levels, potentially offering therapeutic benefits in conditions such as schizophrenia or depression. The exact mechanisms remain under investigation, but the compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration .

Chemical Properties and Synthesis Techniques

3.1 Chemical Structure and Properties

The chemical formula for this compound is . It features an amino group that can participate in various chemical reactions, making it versatile for synthetic applications.

3.2 Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with commercially available benzoic acid derivatives.

- Reaction Conditions : Standard conditions include refluxing with appropriate reagents under controlled temperatures to ensure high yields and purity.

- Purification Techniques : Post-synthesis, techniques such as recrystallization or chromatography are employed to purify the compound .

Conclusion and Future Directions

This compound represents a promising compound within pharmaceutical chemistry due to its diverse applications in drug development and potential therapeutic effects. Ongoing research aims to elucidate its mechanisms of action and expand its applicability in clinical settings.

Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profiles in animal models.

- Mechanistic Studies : To understand how structural modifications influence biological activity.

- Formulation Development : To explore different delivery methods for enhanced bioavailability.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(isobutylamino)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with similar benzoate derivatives:

Table 1: Key Comparisons of Methyl 4-amino-3-(isobutylamino)benzoate and Analogous Compounds

Discussion of Substituent Effects

- Amino vs.

- Ester Group Variation : Methyl esters (e.g., target compound) generally exhibit lower solubility in aqueous media compared to ethyl or benzyl esters (e.g., benzyl benzoate ), but they enhance metabolic stability.

- Heterocyclic Modifications: The thienopyrimidine-substituted analog in demonstrates how fused heterocycles (e.g., thieno[3,2-d]pyrimidine) can confer specific biological activity, such as Hedgehog pathway inhibition, which is absent in simpler amino-substituted benzoates .

Physicochemical and Spectral Data

- IR Spectroscopy: Amino groups typically absorb near 3300–3500 cm⁻¹ (N-H stretch), while ester carbonyls appear at ~1700 cm⁻¹, as seen in related thienopyrimidine benzoates .

- Mass Spectrometry: HRMS data for the thienopyrimidine analog () confirms precise mass matching (error < 2 ppm), a standard for validating synthetic targets .

Biological Activity

Methyl 4-amino-3-(isobutylamino)benzoate, also known as an amino benzoate derivative, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

The compound features an amino group, an isobutylamino side chain, and a methyl ester functional group, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The amino groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.

- Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit key enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which are involved in oxidative stress responses .

- Cellular Pathways : The release of benzoic acid derivatives through hydrolysis may engage cellular pathways associated with apoptosis and cell proliferation.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including gastric cancer cells (MGC-803). The treatment demonstrated a notable decrease in cell viability compared to control groups, suggesting its potential as an anticancer agent .

- Mechanistic Insights : The compound's ability to modulate protein expression related to apoptosis (such as caspase-3 activation) underscores its role in promoting programmed cell death in cancer cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Broad-Spectrum Activity : The compound has shown effectiveness against a range of pathogens, indicating potential applications in treating infections caused by resistant strains .

Study on Enzyme Inhibition

A recent study evaluated the inhibitory effects of various methyl 4-amino benzoate derivatives on GR and GST. The findings revealed that specific derivatives exhibited significant inhibitory activity, with IC50 values indicating strong binding affinities .

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| Compound 1 | 0.325 ± 0.012 | GR |

| Compound 5 | 92.41 ± 22.26 | GST |

This data suggests that derivatives of this compound can be promising candidates for further development in therapeutic applications targeting oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.